

spectroscopic characterization of substituted tert-butyl methyl malonates

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Compound of Interest

Compound Name: *tert-Butyl methyl malonate*

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A Comprehensive Guide to the Spectroscopic Characterization of Substituted **tert-Butyl Methyl Malonates**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of synthetic intermediates is paramount. Substituted **tert-butyl methyl malonates** are versatile building blocks in organic synthesis, and their precise characterization is crucial for ensuring the integrity of subsequent reaction pathways. This guide provides a comparative overview of the spectroscopic properties of these compounds, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the parent **tert-butyl methyl malonate** and a series of α -substituted analogs. These compounds serve as representative examples to illustrate the influence of substitution on the spectroscopic signatures.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Substituent (R)	δ (ppm) of CH ₂ /CH (malonate)	δ (ppm) of C(CH ₃) ₃	δ (ppm) of OCH ₃	δ (ppm) of Substituent Protons
1	H	3.30 (s, 2H)	1.47 (s, 9H)	3.74 (s, 3H)	-
2	CH ₃	3.43 (q, J=7.2 Hz, 1H)	1.45 (s, 9H)	3.70 (s, 3H)	1.35 (d, J=7.2 Hz, 3H)
3	CH ₂ CH ₃	3.25 (t, J=7.5 Hz, 1H)	1.46 (s, 9H)	3.69 (s, 3H)	1.85 (quint, J=7.5 Hz, 2H), 0.92 (t, J=7.5 Hz, 3H)
4	CH ₂ Ph	3.75 (t, J=7.8 Hz, 1H)	1.42 (s, 9H)	3.65 (s, 3H)	3.15 (d, J=7.8 Hz, 2H), 7.20-7.35 (m, 5H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Substituent (R)	δ (ppm) of C=O (tert-butyl ester)	δ (ppm) of C=O (methyl ester)	δ (ppm) of CH ₂ /CH (malonate)	δ (ppm) of C(CH ₃) ₃	δ (ppm) of OCH ₃	δ (ppm) of Substituent Carbons
1	H	165.8	167.5	42.7	82.1, 27.9	52.3	-
2	CH ₃	168.9	171.8	49.5	82.3, 27.8	52.1	14.2
3	CH ₂ CH ₃	168.5	171.5	55.8	82.2, 27.9	52.2	22.5, 13.8
4	CH ₂ Ph	167.9	170.9	56.2	82.4, 27.8	52.3	35.1, 128.5, 128.9, 129.3, 136.8

Table 3: IR Spectroscopic Data (Neat)

Compound	Substituent (R)	ν (cm ⁻¹) of C=O (ester stretching)	ν (cm ⁻¹) of C-O (ester stretching)
1	H	1750, 1735	1250, 1150
2	CH ₃	1745, 1730	1255, 1145
3	CH ₂ CH ₃	1742, 1728	1258, 1142
4	CH ₂ Ph	1740, 1725	1260, 1140

Table 4: Mass Spectrometry Data (EI)

Compound	Substituent (R)	Molecular Formula	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
1	H	C ₈ H ₁₄ O ₄	174.09	118, 101, 73, 57
2	CH ₃	C ₉ H ₁₆ O ₄	188.10	132, 115, 87, 57
3	CH ₂ CH ₃	C ₁₀ H ₁₈ O ₄	202.12	146, 129, 101, 57
4	CH ₂ Ph	C ₁₅ H ₂₀ O ₄	264.14	208, 191, 147, 91, 57

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Substituted *tert*-Butyl Methyl Malonates

General Procedure for Alkylation: To a solution of ***tert*-butyl methyl malonate** (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of the corresponding alkyl or benzyl halide (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H NMR) or the residual solvent peak (δ = 77.16 ppm for ¹³C NMR).

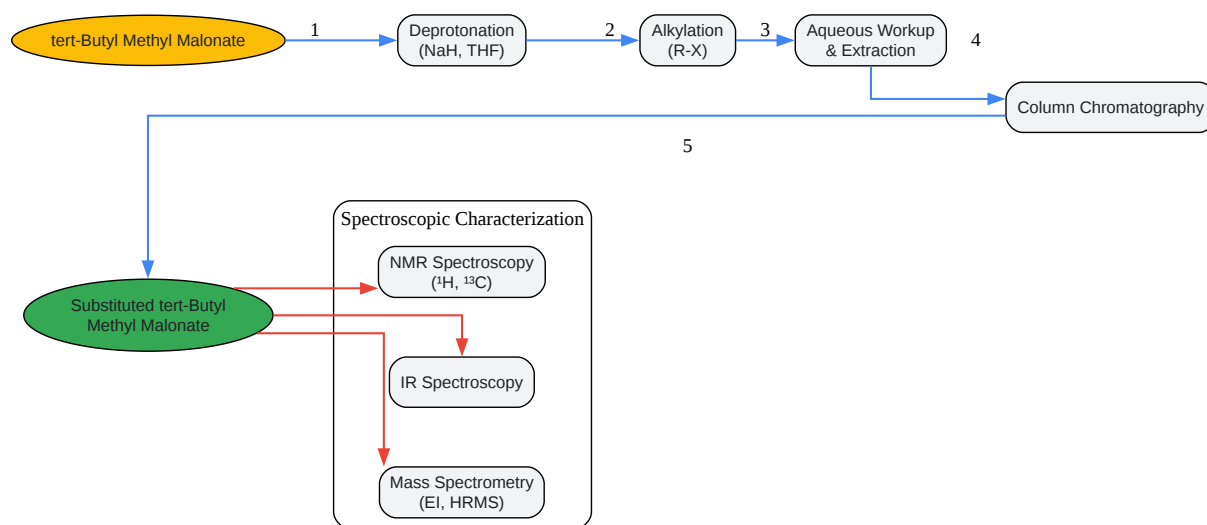
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a neat thin film of the sample on a sodium chloride plate. Absorption frequencies are reported in

wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV. High-resolution mass spectra (HRMS) are recorded using a time-of-flight (TOF) analyzer.

Visualizing the Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of substituted **tert-butyl methyl malonates** is illustrated in the following diagram.



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Caption: General workflow for the synthesis and characterization of substituted malonates.

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